molecular formula C6H10O3 B1215524 3-Oxohexanoic acid CAS No. 4380-91-0

3-Oxohexanoic acid

Cat. No. B1215524
CAS RN: 4380-91-0
M. Wt: 130.14 g/mol
InChI Key: BDCLDNALSPBWPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-oxohexanoic acid derivatives, such as 6-aryl-4-oxohexanoic acids, involves the condensation of appropriate aldehydes with levulenic acid. This process typically employs catalytic amounts of piperidine and acetic acid in toluene. The reduction of arylidene derivatives yields the target 6-aryl-4-oxohexanoic acids. This synthesis pathway highlights the compound's versatility in generating various derivatives with potential anti-inflammatory and medicinal applications (Abouzid et al., 2007).

Molecular Structure Analysis

3-Oxohexanoic acid's molecular structure is characterized by the presence of a ketone group and a carboxylic acid group within the same molecule, contributing to its reactivity and ability to form hydrogen bonds. The crystal structure of related compounds, such as 3-oxo-1-cyclohexene-1-carboxylic acid, demonstrates unusual hydrogen-bonding patterns and molecular disorder, providing insights into the compound's structural properties and interactions (Barcon et al., 1998).

Scientific Research Applications

1. Role in Oxidation Reactions

3-Oxohexanoic acid has been identified as a product in oxidation reactions involving organic compounds. For instance, 2-methylcyclohexanone oxidizes to give 6-oxoheptanoic acid, a related compound, indicating the potential of 3-oxohexanoic acid in similar oxidation processes (Atlamsani, Brégeault, & Ziyad, 1993).

2. Mass Spectrometry Characterization

The compound has been characterized using mass spectrometry techniques. Studies involving collision-induced dissociation experiments and Density Functional Theory (DFT) calculations have provided insights into its fragmentation pathways, crucial for understanding its behavior in various chemical contexts (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

3. Synthesis of Bacterial Autoinducers

3-Oxohexanoic acid plays a role in synthesizing bacterial autoinducers, such as 3-oxohexanoyl-L-homoserinelactone. This synthesis process is important for understanding bacterial communication and potentially manipulating these signals for research or therapeutic purposes (Dekhane, Douglas, & Gilbert, 1996).

4. Intermediate in Chemical Synthesis

It acts as an intermediate in the synthesis of various compounds. The synthesis processes often involve multi-step reactions where 3-oxohexanoic acid or its derivatives are key intermediates, indicating its versatility in organic synthesis (Chattopadhyay, Banerjee, & Sarma, 1979).

5. Role in Enzymatic Reduction

In enzymatic studies, 3-oxohexanoic acid has been shown to undergo enantioselective reduction. This highlights its importance in studies related to enzyme specificity and stereochemistry, which are vital in drug development and biocatalysis research (Heidlas, Engel, & Tressl, 1988).

6. Biological Production from Amino Acids

An enzymatic method has been developed for producing 6-oxohexanoic acid (structurally similar to 3-oxohexanoic acid) from 6-aminohexanoic acid. This method is significant for biotechnological production of similar compounds, potentially including 3-oxohexanoic acid (Yamada, Ooe, Sasaki, Miyazaki, & Isobe, 2017).

properties

IUPAC Name

3-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCLDNALSPBWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331429
Record name 3-Oxohexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Oxohexanoic acid

CAS RN

4380-91-0
Record name 3-Oxohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4380-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ketohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-KETOHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE57VKD6VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Oxohexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
HG Wahl, Q Hong, D Stübe, ME Maier… - … of Chromatography B …, 2001 - Elsevier
… -3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in human urine next to the known … /l for 2-ethyl-3-hydroxyhexanoic acid and 482.2± 389.5 μg/l for 2-ethyl-3-oxohexanoic acid. …
Number of citations: 34 www.sciencedirect.com
D Stingel, P Feldmeier, E Richling… - Molecular nutrition & …, 2007 - Wiley Online Library
Human metabolism of 2‐ethylhexanoic acid (2‐EHA), which is a known metabolite of important phthalates, was investigated using 2‐EHA‐contaminated food. The results of our studies …
Number of citations: 5 onlinelibrary.wiley.com
HO Kim, RK Olsen, OS Choi - The Journal of Organic Chemistry, 1987 - ACS Publications
Acylation of lithium enolates of ethyl acetate and ethyl thioacetate with derivatives of (S)-2-hydroxy-3-methylbutanoic acid, activated at the carboxyl function as the acid chloride, …
Number of citations: 52 pubs.acs.org
I González, G Jou, JM Caba, F Albericio… - Journal of the …, 1996 - pubs.rsc.org
The syntheses of the two protected derivatives 7 and 16 of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family of antineoplastic macrocyclic …
Number of citations: 14 pubs.rsc.org
HM Liebich, G Huesgen, A Pickert… - Journal of High …, 1983 - Wiley Online Library
… Because of the tendency of 2-ethyl-3-oxohexanoic acid to decarboxylate during the analytical procedure, the sample may be subjected to 0-methyloximation prior to the …
U Schmidt, M Kroner, H Griesser - Tetrahedron letters, 1988 - Elsevier
Tetrahedron Letters,Vol.29,No.25,pp 3057-3060,1988 0040-4039/88 $3.00 + .OO Printed in Great Britain Pergamon Press plc U. Schmi Page 1 Tetrahedron Letters,Vol.29,No.25,pp …
Number of citations: 49 www.sciencedirect.com
HM Liebich - Journal of Chromatography B: Biomedical Sciences …, 1983 - Elsevier
… Detection of 2-ethyl-3-oxohexanoic acid 2-Ethyl-3-oxohexanoic acid was detected in a fraction of the organic acids in serum and in urine in the form of its methyl ester or in the form of its …
Number of citations: 22 www.sciencedirect.com
V Walker, GA Mills - The Scientific World Journal, 2014 - hindawi.com
… Consistent with the proposed pathway, 2-pentanone was formed from hexanoic acid, hexanoyl-CoA, hexanoylcarnitine, and ethyl-3-oxohexanoic acid but not from ethylhexanoic, 2-…
Number of citations: 24 www.hindawi.com
HG Wahl, Q Hong, S Hildenbrand… - Nephrology dialysis …, 2004 - academic.oup.com
… Analytical methods for all metabolites in question were first established and we now could show 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid, 2-ethyl-3-oxohexanoic acid and 4…
Number of citations: 45 academic.oup.com
M Dekhane, KT Douglas, P Gilbert - Tetrahedron letters, 1996 - Elsevier
The naturally occurring 3-oxohexanoyl-L-homoserinelactone (1a), a bacterial autoinducer, has been prepared in 47 % overall yield by condensing stable 3-oxohexanoic acid (2), …
Number of citations: 25 www.sciencedirect.com

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